Technical Compendium: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Technical Compendium: 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
This technical guide details the chemical identity, synthesis, and application of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS 1249849-11-3), a critical halogenated building block in the synthesis of ALK/c-Met inhibitors like Crizotinib .
Part 1: Chemical Identity & Core Properties[1][2]
This compound is the
| Property | Specification |
| Chemical Name | 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone |
| CAS Number | 1249849-11-3 |
| Precursor CAS | 290835-85-7 (Acetophenone parent) |
| Molecular Formula | C |
| Molecular Weight | 241.47 g/mol |
| Appearance | Pale yellow to off-white solid / semi-solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key Functionality |
Structural Significance
The molecule features a highly electron-deficient phenyl ring due to the inductive effects of three halogen atoms (2x Cl, 1x F). This deactivation makes the carbonyl carbon highly electrophilic, while the
Part 2: Synthetic Methodologies
Synthesis Strategy: Selective -Chlorination
Direct Friedel-Crafts acylation with chloroacetyl chloride is possible but often yields lower regioselectivity due to the deactivated ring. The industry-standard approach involves the selective chlorination of the parent acetophenone.
Reaction Scheme
The synthesis proceeds via the enolization of 1-(2,6-dichloro-3-fluorophenyl)ethanone followed by electrophilic halogenation.
Figure 1: Synthetic pathway from the fluorobenzene starting material to the alpha-chloro target.
Detailed Protocol: Chlorination via Sulfuryl Chloride (
)
This method is preferred for its atom economy and ease of workup compared to
Reagents:
-
Substrate: 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq)[1]
-
Reagent: Sulfuryl chloride (
) (1.1 eq)[2] -
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid
-
Catalyst: Methanol (0.1 eq) - promotes enol formation
Step-by-Step Workflow:
-
Dissolution: Dissolve the acetophenone substrate in DCM (5 vol) under an inert atmosphere (
). -
Activation: Add catalytic methanol. Cool the solution to 0°C to control the exotherm.
-
Addition: Dropwise add
over 30 minutes. The solution will evolve and gas (scrubber required). -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC for disappearance of starting material.
-
Quench: Slowly pour the mixture into ice-water.
-
Extraction: Separate the organic layer.[3] Wash with saturated
(to remove acid) and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary to remove over-chlorinated byproducts (dichloroketone).
Part 3: Applications in Drug Discovery
Crizotinib & Kinase Inhibitor Synthesis
While Crizotinib typically utilizes the chiral ethanol intermediate, this
-
Heterocycle Formation: Reacting this compound with thioamides (Hantzsch Thiazole Synthesis) yields 2,4-disubstituted thiazoles, a common motif in kinase inhibitors.
-
Epoxide Formation: Under Darzens conditions, it forms glycidic esters, precursors to aldehydes used in chain extension.
Analytical Characterization
Researchers must validate the identity of CAS 1249849-11-3 using the following spectral markers:
-
H NMR (CDCl
):-
Look for a distinct singlet around
4.5 - 4.8 ppm corresponding to the -methylene protons ( ). -
The aromatic region will show two doublets/multiplets (due to F-coupling) between
7.0 - 7.5 ppm .
-
-
IR Spectroscopy:
-
Carbonyl stretch (
) typically shifts to a higher frequency (~1700-1715 cm ) compared to the non-chlorinated parent due to the inductive effect of the chlorine.
-
Part 4: Safety & Handling (HSE)
Warning: Like most
-
Hazard Class: Skin Corr. 1B, Eye Dam. 1, STOT SE 3 (Respiratory Irritant).
-
Handling:
-
Always handle in a functioning chemical fume hood.
-
Double-glove (Nitrile) to prevent skin absorption.
-
Keep a 5% Sodium Thiosulfate solution nearby to neutralize spills (nucleophilic attack degrades the alkyl chloride).
-
-
Storage: Store at 2-8°C under Argon. Moisture sensitive (hydrolysis leads to the
-hydroxy ketone and HCl).
References
-
PubChem. 1-(2,6-Dichloro-3-fluorophenyl)ethanone (Precursor Data). National Library of Medicine. Available at: [Link]
- Google Patents.Preparation method of crizotinib intermediate. Patent CN103319311A.
